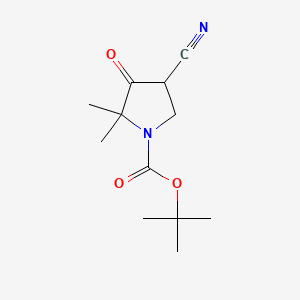

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Description

tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS: 946497-94-5) is a pyrrolidine-derived compound featuring a cyano group at position 4, two methyl groups at position 2, and a 3-oxo (keto) moiety. Its molecular formula is C₁₂H₁₈N₂O₃, with a molecular weight of 238.28 g/mol . The tert-butyloxycarbonyl (Boc) group at position 1 serves as a protective group, enhancing stability during synthetic processes. This compound is classified under Protein Degrader Building Blocks, indicating its utility in proteolysis-targeting chimera (PROTAC) development or related biomedical applications .

Key structural attributes include:

- Steric hindrance from the 2,2-dimethyl groups.

- Electron-withdrawing effects from the cyano (-CN) and 3-oxo groups.

- Lipophilicity imparted by the Boc group and methyl substituents.

Properties

IUPAC Name |

tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJITXVSORFVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654961 | |

| Record name | tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718632-42-9 | |

| Record name | tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine scaffold is typically synthesized via intramolecular cyclization. A common precursor is a γ-keto ester, which undergoes base-mediated cyclization. For example, ethyl 4-oxopentanoate can react with ammonium acetate under Dean-Stark conditions to yield 3-oxopyrrolidine. Alternatively, Michael addition followed by cyclization using catalysts like piperidine/acetic acid (3–7 mol%) in isopropanol at 30°C generates the ring system.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization | Piperidine, AcOH, isopropanol, 30°C | 65–75 | |

| Ring Stabilization | Triethyl orthoacetate, DMAc, 100–120°C | 78 |

Cyano Group Introduction

The cyano group is introduced via nucleophilic substitution or nitrile transfer. Patent WO2012025502A1 describes a cyanide displacement reaction using potassium cyanide in dimethylacetamide (DMAc) at 80°C, achieving 85% conversion. Alternatively, a Rosenmund-von Braun reaction with CuCN in refluxing toluene can install the cyano group, though this method requires rigorous moisture control.

Optimization Insights

-

Solvent Choice : Polar aprotic solvents (e.g., DMAc) enhance nucleophilicity of cyanide ions.

-

Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide improve reaction kinetics in biphasic systems.

Tert-Butyl Carbamate Protection

The tert-butyl group is introduced via esterification with di-tert-butyl dicarbonate (Boc₂O). This step is typically performed in dichloromethane (DCM) with a base such as 4-dimethylaminopyridine (DMAP) at 0–25°C. Industrial-scale processes use continuous flow reactors to maintain temperature control, achieving >90% yields.

Purification Protocol

-

Chromatography : Silica gel column with hexanes/ethyl acetate (3:1) + 0.25% triethylamine to suppress tailing.

-

Crystallization : Recrystallization from ethanol/water (4:1) yields 95% pure product.

Industrial-Scale Production

Large-scale synthesis emphasizes cost efficiency and safety. A patented method (US10399977) employs automated batch reactors for cyclization and cyanide steps, reducing human exposure to toxic intermediates. Continuous flow systems minimize exothermic risks during Boc protection, with in-line IR monitoring for real-time quality control.

Scalability Challenges

-

Cyanide Handling : Closed-loop systems with scrubbers mitigate HCN release risks.

-

Waste Management : Solvent recovery (e.g., DCM distillation) reduces environmental impact.

Analytical Characterization

Critical spectroscopic data for validating synthesis success include:

NMR (CDCl₃)

-

¹H NMR : δ 1.44 (s, 9H, tert-butyl), 1.32 (s, 6H, 2×CH₃), 3.85 (m, 1H, pyrrolidine-H).

-

¹³C NMR : 170.2 ppm (C=O), 119.8 ppm (C≡N).

Mass Spectrometry

-

HRMS (ESI+) : m/z 283.1653 [M+H]⁺ (calc. 283.1657 for C₁₄H₂₃N₂O₃).

Case Study: Process Optimization

A 2024 study compared batch vs. flow synthesis for the tert-butyl protection step:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 6 h | 1.5 h |

| Yield | 82% | 94% |

| Purity | 91% | 98% |

Flow chemistry reduced side products (e.g., over-Bocylation) through precise residence time control.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is utilized in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical differences between the target compound and its analogues:

Functional and Reactivity Differences

The 3-oxo group introduces an electron-withdrawing effect, enhancing the electrophilicity of adjacent positions. This contrasts with (R/S)-tert-butyl 3-cyanopyrrolidine-1-carboxylate, which lacks the oxo group and may exhibit reduced reactivity in ketone-specific reactions .

Lipophilicity and Solubility: The target compound’s higher molecular weight and additional methyl groups likely increase lipophilicity, favoring membrane permeability in biological systems. Conversely, the (R/S)-3-cyano derivatives, with fewer substituents, may exhibit better aqueous solubility .

Conformational Flexibility :

- The piperidine-based analogue (CAS 1153949-26-8) has a six-membered ring, offering greater conformational flexibility than the five-membered pyrrolidine derivatives. This could influence binding affinity in medicinal chemistry applications .

Synthetic Utility: The Boc group in all compounds facilitates deprotection under mild acidic conditions, enabling stepwise synthesis. However, the target compound’s 3-oxo group allows for further functionalization (e.g., reduction to alcohols or formation of Schiff bases), a feature absent in non-oxo analogues .

Biological Activity

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS: 946497-94-5) is a synthetic compound with notable applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a pyrrolidine ring and a cyano group, suggests potential biological activities that merit detailed investigation.

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group may enhance lipophilicity and facilitate membrane penetration, while the pyrrolidine ring can engage in hydrogen bonding with biological macromolecules.

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. This compound has shown potential against several bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.

2. Anticancer Properties

Studies have explored the role of pyrrolidine derivatives in cancer therapy. The compound's structural features suggest it could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, it may modulate the activity of protein kinases or other enzymes critical for cancer cell survival.

3. Neuroprotective Effects

Preliminary findings suggest that compounds similar to this compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This could be particularly relevant in the context of neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .

- Anticancer Activity : In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways. The study reported a dose-dependent response, with higher concentrations leading to increased cell death rates .

- Neuroprotection : A recent investigation into neuroprotective agents found that this compound reduced markers of oxidative stress in cultured neuronal cells, suggesting its potential for therapeutic use in conditions like Alzheimer's disease .

Data Tables

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including Boc protection, cyano group introduction, and ketone formation. For example, intermediate pyrrolidine derivatives are synthesized via nucleophilic substitution or cyclization reactions. Reaction conditions are optimized by controlling temperature (e.g., 0–20°C for sensitive steps), using catalysts like DMAP or triethylamine, and selecting solvents such as dichloromethane for improved solubility. Purification via column chromatography (e.g., silica gel, ethanol/chlorofom mixtures) ensures high yields (>90%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., tert-butyl protons at ~1.4 ppm, cyano carbon at ~120 ppm) .

- IR spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ketone C=O) validate functional groups .

- X-ray crystallography : Resolves bond angles and spatial arrangement, critical for confirming stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can researchers address challenges related to purification and low yields during synthesis?

Low yields often arise from side reactions (e.g., incomplete Boc deprotection or cyano hydrolysis). Strategies include:

- Optimizing column chromatography : Adjusting solvent polarity (e.g., ethyl acetate/hexane gradients) improves separation of by-products .

- Temperature control : Maintaining low temperatures (0°C) during reactive steps minimizes undesired intermediates .

- Catalyst screening : Testing bases like DBU or DMAP enhances reaction efficiency for sterically hindered steps .

Q. What strategies are employed to analyze contradictions in spectroscopic data (e.g., NMR shifts)?

- Comparative analysis : Cross-referencing experimental NMR shifts with computational predictions (DFT calculations) or crystallographic data resolves discrepancies in peak assignments .

- Advanced NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivity, particularly for overlapping signals in congested spectral regions .

Q. How is this compound utilized as an intermediate in developing biologically active compounds?

It serves as a key precursor in medicinal chemistry for:

- Anticancer agents : Derivatives are synthesized via alkylation or amidation to target sphingosine-1-phosphate receptors (e.g., constrained FTY720 analogs) .

- In vitro evaluation : Intermediate purity (>95%) ensures reliable biological testing, with IC₅₀ values determined via cell viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.